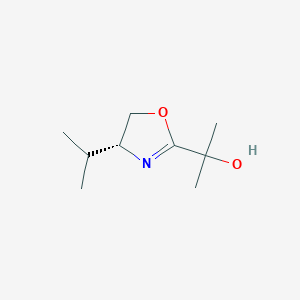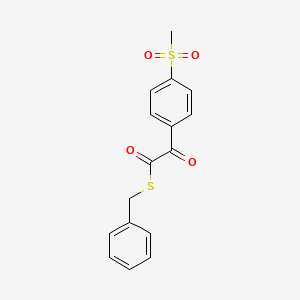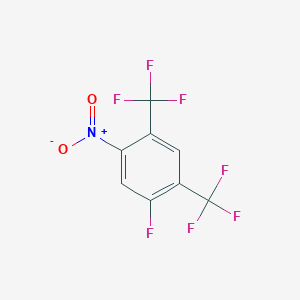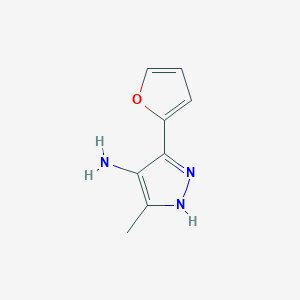![molecular formula C42H41OP B12870679 (1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a binaphthyl structure, which is further substituted with a naphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method involves the use of a Grignard reagent to introduce the cyclohexyl groups, followed by the reaction with a naphthalen-2-yloxy derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the naphthalen-2-yloxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could yield a variety of substituted binaphthyl derivatives .
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its phosphine group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: This compound shares the naphthalen-2-yloxy group but differs in its overall structure and functional groups.
2-(naphthalen-1-yloxy)-N-phenylacetamide: Another compound with a naphthalen-1-yloxy group, used as a TRPM4 inhibitor in cancer research.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine apart is its unique binaphthyl structure combined with the phosphine group. This combination provides it with distinct chemical properties and reactivity, making it valuable in various applications, particularly in catalysis and material science .
Properties
Molecular Formula |
C42H41OP |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-naphthalen-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C42H41OP/c1-3-17-35(18-4-1)44(36-19-5-2-6-20-36)40-28-25-32-15-10-12-22-38(32)42(40)41-37-21-11-9-14-31(37)24-27-39(41)43-34-26-23-30-13-7-8-16-33(30)29-34/h7-16,21-29,35-36H,1-6,17-20H2 |
InChI Key |
RXCUWWJGYBKWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC7=CC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)



![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)


![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)


